molecular formula C12H14ClNO4 B14730612 2-(2-Chlorophenyl)-5-ethyl-5-nitro-1,3-dioxane CAS No. 5406-49-5

2-(2-Chlorophenyl)-5-ethyl-5-nitro-1,3-dioxane

Katalognummer: B14730612
CAS-Nummer: 5406-49-5
Molekulargewicht: 271.69 g/mol
InChI-Schlüssel: XEXHCHBEZZRAIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chlorophenyl)-5-ethyl-5-nitro-1,3-dioxane is an organic compound characterized by the presence of a chlorophenyl group, an ethyl group, and a nitro group attached to a dioxane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-ethyl-5-nitro-1,3-dioxane typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the reaction of ethylene glycol with formaldehyde under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where 2-chlorobenzene is reacted with the dioxane ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nitration: The nitro group is introduced through a nitration reaction, where the chlorophenyl-dioxane compound is treated with a mixture of concentrated nitric acid and sulfuric acid.

    Ethylation: The ethyl group is introduced through an alkylation reaction, where the nitro-chlorophenyl-dioxane compound is reacted with ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chlorophenyl)-5-ethyl-5-nitro-1,3-dioxane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water, sodium methoxide in methanol, ammonia in ethanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amino derivatives.

    Substitution: Hydroxyl, alkoxy, or amino derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Chlorophenyl)-5-ethyl-5-nitro-1,3-dioxane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(2-Chlorophenyl)-5-ethyl-5-nitro-1,3-dioxane involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.

    Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may enhance the compound’s binding affinity to specific targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Chlorophenyl)-1-iodooctane: Similar in structure but contains an iodine atom instead of a nitro group.

    2-Chloro-3-methylpentane: Contains a chlorophenyl group but lacks the dioxane ring and nitro group.

    p-Bromochlorobenzene: Contains a chlorophenyl group but lacks the dioxane ring, nitro group, and ethyl group.

Uniqueness

2-(2-Chlorophenyl)-5-ethyl-5-nitro-1,3-dioxane is unique due to the presence of both a nitro group and a dioxane ring, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

5406-49-5

Molekularformel

C12H14ClNO4

Molekulargewicht

271.69 g/mol

IUPAC-Name

2-(2-chlorophenyl)-5-ethyl-5-nitro-1,3-dioxane

InChI

InChI=1S/C12H14ClNO4/c1-2-12(14(15)16)7-17-11(18-8-12)9-5-3-4-6-10(9)13/h3-6,11H,2,7-8H2,1H3

InChI-Schlüssel

XEXHCHBEZZRAIM-UHFFFAOYSA-N

Kanonische SMILES

CCC1(COC(OC1)C2=CC=CC=C2Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.